4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and a tetrahydroimidazo[4,5-c]pyridine core. The presence of the trimethoxyphenyl group is particularly noteworthy due to its role in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multiple steps. One common method starts with the preparation of the tetrahydropyridine core, which can be achieved by heating pentanediamine in an aqueous or organic solvent solution . This intermediate is then subjected to further reactions to introduce the trimethoxyphenyl group.
Key steps in the synthesis include:
Formation of the tetrahydropyridine core: This involves heating pentanediamine to obtain 2,3,4,5-tetrahydropyridine.
Introduction of the trimethoxyphenyl group: This step often involves the use of reagents such as trimethoxybenzaldehyde and appropriate catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for further research and development .
Scientific Research Applications
4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on cellular processes.
Medicine: The compound exhibits promising anticancer properties by inhibiting tubulin polymerization and disrupting microtubule dynamics.
Industry: In the pharmaceutical industry, the compound is explored for its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves several molecular targets and pathways:
Comparison with Similar Compounds
4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Combretastatin A-4: Both compounds inhibit tubulin polymerization, but this compound has a different core structure, which may lead to different pharmacokinetic properties.
Podophyllotoxin: This compound also targets tubulin but has a different mechanism of action and chemical structure.
These comparisons highlight the uniqueness of this compound and its potential advantages in therapeutic applications.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H19N3O3/c1-19-11-5-4-9(14(20-2)15(11)21-3)12-13-10(6-7-16-12)17-8-18-13/h4-5,8,12,16H,6-7H2,1-3H3,(H,17,18) |
InChI Key |
YHYCREIJAXMDOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CCN2)NC=N3)OC)OC |
Origin of Product |
United States |
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